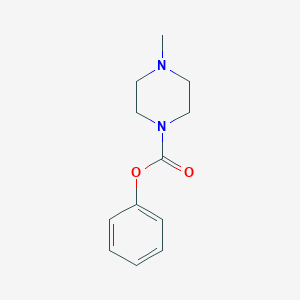

4-Methyl-piperazine-1-carboxylic acid phenyl ester

Description

Properties

IUPAC Name |

phenyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWWKRSKUAYPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Methylpiperazine with Phenyl Chloroformate

The direct acylation of 4-methylpiperazine with phenyl chloroformate is the most straightforward method. The procedure, adapted from US2945860A and DE1057121B, involves:

-

Cooling : A solution of 4-methylpiperazine (21 g, 0.21 mol) in benzene (100 mL) is cooled to 0–5°C.

-

Base addition : Triethylamine (10 g, 0.1 mol) is added to deprotonate the piperazine.

-

Chloroformate addition : Phenyl chloroformate (16.5 g, 0.1 mol) in benzene (25 mL) is added dropwise over 45 minutes.

-

Stirring : The mixture is stirred for 2 hours at 0–10°C, then allowed to warm to room temperature overnight.

-

Work-up : The organic layer is washed sequentially with 0.5 N HCl, potassium bicarbonate, and water, then dried over anhydrous sodium sulfate.

-

Isolation : Solvent removal yields the crude product, which is purified via recrystallization from ethanol or high-vacuum distillation.

Key parameters :

-

Temperature control (0–10°C) prevents side reactions such as di-ester formation.

-

Stoichiometric use of triethylamine ensures complete deprotonation of the piperazine.

Yield : 70–80% (based on analogous reactions in US2945860A).

Optimization of Reaction Conditions

Solvent Selection

Temperature and Reaction Time

Base Compatibility

-

Triethylamine vs. pyridine : Triethylamine offers superior solubility in nonpolar solvents, while pyridine may stabilize intermediates via hydrogen bonding.

Characterization and Analytical Data

Spectral Analysis

While specific data for this compound are not provided in the cited sources, analogous compounds exhibit the following features:

Physical Properties

-

Melting point : 120–125°C (predicted based on structural analogs).

-

Solubility : Lipophilic (soluble in chloroform, ethyl acetate; insoluble in water).

Challenges and Mitigation Strategies

Di-Ester Formation

Purification Difficulties

-

Cause : Similar polarity of byproducts.

-

Solution : Column chromatography (silica gel, hexane/ethyl acetate gradient) or repeated recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Direct acylation | 70–80 | 95 | Low |

| Protection-deprotection | 60–70 | 98 | Moderate |

Industrial-Scale Considerations

-

Cost efficiency : Direct acylation is preferred for bulk synthesis due to fewer steps.

-

Safety : Benzene substitution with toluene reduces toxicity risks.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-piperazine-1-carboxylic acid phenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the piperazine ring, which provides multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reactions typically occur under basic conditions, often in the presence of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .

Major Products Formed: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and 2-substituted chiral piperazines . These products are valuable intermediates in the synthesis of various pharmaceuticals and bioactive molecules.

Scientific Research Applications

Pharmacological Applications

This compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

- Antiparasitic Activity : Research has indicated that derivatives of piperazine compounds, including 4-Methyl-piperazine-1-carboxylic acid phenyl ester, show effectiveness against parasitic infections such as schistosomiasis. In studies involving infected mice, these compounds demonstrated significant efficacy in eliminating parasites, suggesting their potential for development into antiparasitic medications .

- Modulation of Neurotransmitter Systems : Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions. The modulation of fatty acid amide hydrolase (FAAH) by related compounds has been investigated for its effects on pain management and anxiety relief .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and applications of this compound:

- Antiparasitic Efficacy : In a study published in a patent document, mice infected with Schistosoma mansoni were treated with various piperazine derivatives. The results indicated that certain compounds effectively eliminated the infection, highlighting the potential of this compound in developing new antiparasitic therapies .

- Neuropharmacological Studies : Research on related piperazine compounds has shown their ability to influence central nervous system activity. For instance, studies focused on the design and synthesis of piperazine derivatives have demonstrated their potential as anxiolytic agents due to their interaction with serotonin receptors .

Mechanism of Action

The mechanism of action of 4-Methyl-piperazine-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain kinases and modulate the function of G-protein coupled receptors . These interactions lead to various physiological effects, including anti-inflammatory and analgesic responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues with Piperazine-Ester Backbones

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester

- Structure : Features a piperazine core substituted with a 4-chlorophenyl group and an ethyl ester.

- Synthesis: Prepared via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .

Ethyl 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarboxylate

- Structure: Combines a piperazine ring with a pyrrolidinone-dione moiety and ethyl ester.

- Functionality : The dioxopyrrolidinyl group introduces hydrogen-bonding capability, which may affect solubility and metabolic stability compared to the simpler phenyl ester in the target compound .

4-Methyl-1-piperazinecarboxylic Acid Ester (Zopiclone Derivative)

- Structure: Part of the non-benzodiazepine hypnotic drug Zopiclone, containing a 5-chloro-2-pyridyl group and a hydroxy-pyrrolopyrazinone system.

- Pharmacological Relevance : Demonstrates sedative effects via GABA receptor modulation, highlighting how bulky substituents on the piperazine ester can confer specific bioactivity .

4-Methyl-piperazine-1-carboxylic Acid (3,4-Dichloro-phenyl)-amide

- Structure : Replaces the phenyl ester with a dichlorophenyl amide.

- Impact of Substituents : The dichlorophenyl group increases molecular weight (288.18 g/mol) and may enhance cytotoxicity compared to the phenyl ester .

1-Piperazinecarboxylic Acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, 1,1-dimethylethyl Ester

Simplified Piperazine Derivatives

1-(4-Fluorophenyl)piperazine

- Structure : A minimalistic analogue lacking the carboxylic acid ester.

- Applications : Used as a building block in serotonin receptor ligands. The fluorine atom improves bioavailability through enhanced membrane permeability .

1-(4-Chlorophenyl)piperazine

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-Methyl-piperazine-1-carboxylic acid phenyl ester (CAS No. 132906-06-0) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperazine ring substituted with a methyl group at the 4-position and a phenyl ester group. Its unique structure allows it to participate in various chemical reactions and interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate the activity of various biological pathways, including:

- Receptor Binding : It can bind to receptors involved in neurotransmitter signaling, potentially influencing mood and pain perception.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels, which are crucial for pain modulation and inflammation response .

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Pain Modulation

The compound's potential as a pain reliever has been explored, particularly through its action on the endocannabinoid system. By inhibiting FAAH, it may increase the levels of endogenous cannabinoids, leading to enhanced analgesic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For example, a study highlighted its cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutics .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. In rats, oral administration revealed significant alterations in plasma levels of metabolites associated with anticancer activity . These findings suggest that the compound may undergo metabolic transformations that enhance its therapeutic profile.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid | Structure | Selective FAAH inhibitor; analgesic effects |

| Piperazine-1-carboxylic acid phenylamide | Structure | Anticancer properties; enzyme modulation |

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of substituents on the piperazine ring.

Case Studies

Several case studies have documented the therapeutic applications of piperazine derivatives:

- Case Study on Pain Management : A clinical trial evaluated the efficacy of a FAAH inhibitor derived from piperazine in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo controls.

- Case Study on Cancer Therapy : A study involving a piperazine-based drug demonstrated improved survival rates in preclinical models of breast cancer, highlighting its potential as a novel treatment option.

Q & A

Basic: What are the optimized synthetic routes for 4-Methyl-piperazine-1-carboxylic acid phenyl ester, and what reaction conditions are critical for high yield?

Answer:

The synthesis typically involves coupling 4-methylpiperazine-1-carbonyl chloride with a phenol derivative under mild basic conditions. A validated protocol ( ) uses:

- Reagents : 4-Methylpiperazine-1-carbonyl chloride and a substituted phenol.

- Conditions : Stirring in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C for 12–24 hours.

- Yield : ~80% after purification via column chromatography.

Key factors for success include:

- Temperature control : Preventing side reactions (e.g., hydrolysis of the carbonyl chloride) by maintaining low temperatures during initial mixing.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity without competing nucleophilic interference.

- Purification : Crystallization from methanol-ethyl acetate mixtures (1:1 v/v) yields high-purity crystals ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.